2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its unique structure and properties. This compound is classified under imidazole derivatives, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances its chemical reactivity and potential applications in pharmaceuticals.
This compound falls within the category of nitrogen-containing heterocycles, specifically imidazopyridines. These compounds are significant in medicinal chemistry due to their pharmacological properties, including antihypertensive effects and potential applications in treating neurological disorders .
The synthesis of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. Common methods include:
The synthesis may involve the following steps:
These methods require careful control of reaction conditions to maximize yield and purity.
The molecular structure of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine features a fused bicyclic system containing both imidazole and pyridine rings. The trifluoromethyl group is positioned at the second carbon of the imidazole ring.
This structural arrangement contributes to its unique chemical properties and reactivity profile .
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can participate in various chemical reactions:
These reactions often require specific catalysts or reaction conditions (e.g., temperature, solvent) to facilitate the desired transformation while minimizing side products.
The mechanism of action for compounds like 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine often involves:
Data from pharmacological studies suggest that such compounds can exhibit antihypertensive effects by modulating vascular tone and heart rate .
Relevant analyses indicate that this compound's stability and reactivity make it suitable for various synthetic applications in medicinal chemistry .
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several potential applications:
The ongoing research into this compound highlights its significance in drug discovery and development processes .
The construction of the bicyclic 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine scaffold is achieved through two principal cyclization approaches: condensation reactions and oxidative cyclizations. The Debus-Radziszewski reaction employs 4,5-diaminopyridine derivatives condensed with aldehydes or α-hydroxyketones under acidic conditions to yield 2-substituted imidazo[4,5-c]pyridines. For example, 3,4-diaminopyridine reacts with trifluoroacetic acid or orthoesters at 100–120°C to generate the target core with 65–78% efficiency [1] [4]. Alternatively, intramolecular oxidative cyclization of N-(pyridyl)amidines or ureas using oxidants like manganese dioxide or chloranil enables annulation at ambient temperatures (Table 1).
Table 1: Cyclization Method Comparison
Method | Reagents/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Debus-Radziszewski | RCHO/AcOH, 100°C, 12h | 65–78% | Broad aldehyde scope |
Oxidative Cyclization | MnO₂, CH₂Cl₂, 25°C, 6h | 70–85% | Mild temperature compatibility |
Microwave-Assisted | Zn(OTf)₂, MeOH, 150°C, 1h | 80–92% | Reduced reaction time (hours → minutes) |
Microwave-assisted catalysis using zinc triflate significantly enhances cyclization efficiency, achieving 80–92% yield within 1 hour by accelerating imine formation and subsequent dehydrogenation [9]. For partially saturated variants (4,5,6,7-tetrahydro), post-cyclization hydrogenation using Pd/C or PtO₂ under 50–100 psi H₂ is essential [1] [6].
The installation of the trifluoromethyl (–CF₃) group occurs via halogen exchange or direct trifluoromethylation. The Swarts reaction remains industrially prevalent, where 2,3-dichloro-5-(trichloromethyl)pyridine undergoes vapor-phase fluorination at >300°C with SbF₃ or HF catalysts, achieving 85–90% conversion to the –CF₃ analogue [2]. This method leverages fluidized-bed reactors for continuous processing but requires corrosion-resistant equipment due to aggressive fluorinating agents.
Table 2: Fluorination Methods for –CF₃ Installation
Strategy | Reagents | Conditions | Limitations |
---|---|---|---|
Halogen Exchange | Cl₃C-Pyridine + SbF₃/HF | >300°C, vapor-phase | Byproduct formation (HCl, Cl₂) |
Direct Trifluoromethylation | CuCF₃, Pd(PPh₃)₄ | DMF, 80–100°C, 12h | Limited to iodo/bromo substrates |
Building Block Approach | CF₃-β-ketoesters + diamine | EtOH, reflux, 8h | Requires pre-fluorinated synthon |
Transition-metal-mediated cross-coupling using CuCF₃ or Umemoto’s reagent with bromoimidazopyridines enables late-stage trifluoromethylation at 80–100°C. This method accommodates sensitive substrates but struggles with sterically hindered positions [8]. Alternatively, a building-block approach incorporates trifluoromethylated precursors (e.g., CF₃-β-ketoesters) during cyclization, bypassing harsh post-formation chemistry [4] [10].
Lewis acid catalysis streamlines key bond-forming steps in imidazo[4,5-c]pyridine synthesis. Zinc triflate (20–30 mol%) catalyzes the one-pot cyclocondensation of 3,4-diaminopyridines and aldehydes in methanol, eliminating the need for stoichiometric oxidants. This method delivers 44–67% yields of 2-aryl-substituted derivatives within 12 hours (Table 3) [9]. For C–C coupling at the C5/C7 positions, palladium-catalyzed Suzuki reactions employ arylboronic acids with Pd(OAc)₂/XPhos at 80°C, enabling π-extension without disrupting the –CF₃ group [8].
Table 3: Catalytic Systems in Synthesis
Reaction Step | Catalyst System | Solvent | Yield Improvement |
---|---|---|---|
Cyclocondensation | Zn(OTf)₂ (30 mol%) | MeOH | 46% → 67% vs. uncatalyzed |
C–C Coupling | Pd(OAc)₂/XPhos (5 mol%) | Toluene/H₂O | 72–85% |
N-Alkylation | K₂CO₃ (base), DMF | DMF | 60–75% |
Asymmetric catalysis is critical for accessing enantiopure antihypertensive intermediates. Chiral oxazaborolidine catalysts reduce prochiral ketones at the C6 position with 90% ee, while enzymatic resolution using lipases (e.g., CAL-B) separates racemic carboxylic acid derivatives [4] [5].
Solvent optimization reduces the environmental footprint of imidazo[4,5-c]pyridine synthesis. Aqueous micellar conditions replace traditional DMF or THF for cyclizations, utilizing TPGS-750-M surfactants to achieve 70–82% yield while cutting organic waste by 60% [9]. Similarly, ethanol-water mixtures (4:1 v/v) facilitate catalyst-free condensations at 70°C, enabling direct crystallization of products without chromatography [10].
Reagent innovations include:
These methods align with CHEM21 metrics, lowering process mass intensity (PMI) by 40–65% compared to classical routes [10].
Critical intermediates ensure reproducible and cost-effective scaling. 4-Oxo-tetrahydro pyridine-3-carboxylates serve as versatile precursors for regiospecific imidazole fusion; their reaction with ammonium acetate/acetic acid at 140°C delivers the bicyclic core in 80% yield [1] [6]. For trifluoromethyl variants, 2-(trichloromethyl)-4,5-dihydropyridines are pivotal, undergoing tandem halogen exchange/cyclization to bypass unstable intermediates during kilogram-scale campaigns [2].
Table 4: Key Intermediates and Functions
Intermediate | Role in Synthesis | Handling Consideration |
---|---|---|
4-Oxo-tetrahydro pyridine-3-carboxylate | Cyclization precursor | Stable crystalline solid |
2-(Trichloromethyl)pyridine | –CF₃ installation via halogen exchange | Moisture-sensitive |
N-Boc-protected spiro[cyclopropane] | Angiotensin II antagonist precursor | Requires low-temperature storage |
Spirocyclic intermediates (e.g., spiro[cyclopropane-1,4'-imidazo[4,5-c]pyridines]) enable access to constrained analogues for structure-activity studies. Their synthesis exploits [2+1]-cycloadditions of diazomethane to vinylimidazopyridines [4]. Isolable Schiff bases from aldehyde/diamine condensations permit purification prior to cyclization, enhancing impurity control in GMP manufacturing [7] [9].
Tables of Compounds
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7